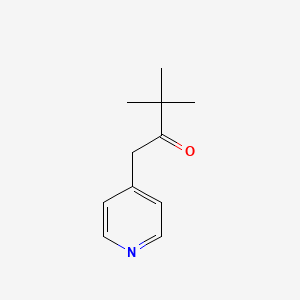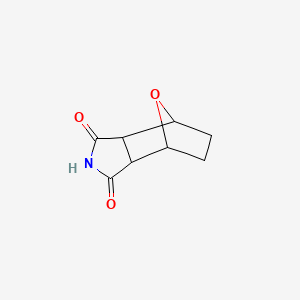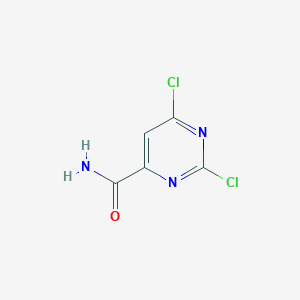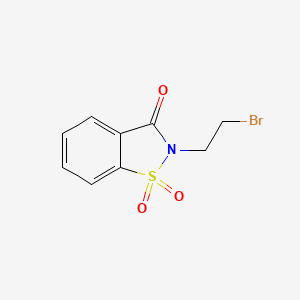
3-Ethyl-2-methyl-3-pentanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of branched-chain alcohols like 3-Ethyl-2-methyl-3-pentanol can be inferred from the cascade engineered synthesis of 2-Ethyl-1-hexanol and 2-methyl-1-pentanol from aldehydes using a trifunctional mixed metal oxide catalyst . This process involves a solventless condition and showcases the importance of molecular size on the rate of reaction and selectivity of the product. Although the exact synthesis of 3-Ethyl-2-methyl-3-pentanol is not detailed, the methodologies applied in the synthesis of related compounds provide insight into potential synthetic routes.
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-methyl-3-pentanol would be expected to exhibit characteristics similar to those of its analogs. For instance, the crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione show a highly twisted E,E-conformation . This information, while not directly about 3-Ethyl-2-methyl-3-pentanol, helps us understand the potential conformational properties of branched-chain alcohols.
Chemical Reactions Analysis
The chemical behavior of 3-Ethyl-2-methyl-3-pentanol can be partially understood by examining the reactions of structurally similar compounds. For example, the etherification reactions of C6 tertiary olefins with ethanol to form ethers like 3-methyl-3-ethoxy-pentane involve a complex reaction network with reversible etherification and isomerization reactions . This suggests that 3-Ethyl-2-methyl-3-pentanol could also participate in similar reversible reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-2-methyl-3-pentanol can be extrapolated from the properties of related compounds. For instance, 3-methyl-1-pentanol, a fragrance ingredient, is a branched-chain saturated alcohol with a hydroxyl group and a carbon chain with methyl side chains . The toxicological and dermatological properties of such compounds have been reviewed, indicating that they are generally safe for use in fragrances. This suggests that 3-Ethyl-2-methyl-3-pentanol may have similar safety profiles and physical properties, such as volatility and solubility, which are important for fragrance applications.
Applications De Recherche Scientifique
Thermophysical Characteristics Study
- Scientific Field : Thermophysics .
- Application Summary : The thermophysical characteristics of 3-ethyl-3-pentanol in combination with a selection of short-chain alcohols were explored .
- Methods and Procedures : The study examined both the excess molar volumes and viscosity deviations of 3-ethyl-3-pentanol and short-chain alcohols over a range of temperatures from 293.15 K to 323.15 K .
- Results and Outcomes : The study revealed a consistent increase in negative excess molar volumes with the elongation of the alkyl chain. An examination of viscosity presented deviations from expected ideals, displaying a positive pattern that lessens as the alkyl chain lengthens .
Industrial Applications
- Scientific Field : Industrial Chemistry .
- Application Summary : 3-Ethyl-3-pentanol finds versatile applications across a multitude of industries .
- Methods and Procedures : In the pharmaceutical industry, it is used as a solvent, aiding in the creation of complex drug formulations and enhancing the delivery of active ingredients. In the production of biofuels, it contributes to the development of sustainable energy solutions by improving fuel efficiency and reducing emissions .
- Results and Outcomes : This broad spectrum of applications underscores the versatility and industrial importance of 3-ethyl-3-pentanol, making it a substance of high interest for ongoing and future research endeavors .
Synthesis of Tranquilizer Emylcamate
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 3-Ethyl-2-methyl-3-pentanol is used in the synthesis of the tranquilizer emylcamate .
- Results and Outcomes : The outcome is the production of emylcamate, a tranquilizer. The compound itself has similar sedative and anticonvulsant actions .
Volatile Marker in Gas Chromatography
- Scientific Field : Analytical Chemistry .
- Application Summary : 3-Ethyl-2-methyl-3-pentanol is used as a volatile marker in comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-ToFMS) .
- Methods and Procedures : In GC×GC-ToFMS, the compound is used as a marker to help identify and quantify other substances within a sample .
- Results and Outcomes : The use of 3-Ethyl-2-methyl-3-pentanol as a volatile marker aids in the accurate analysis of complex mixtures .
Solvent in Chemical Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Ethyl-2-methyl-3-pentanol can be used as a solvent in various chemical reactions .
- Methods and Procedures : The compound can be used to dissolve other substances during the course of a chemical reaction .
- Results and Outcomes : The use of 3-Ethyl-2-methyl-3-pentanol as a solvent can facilitate chemical reactions and enhance the yield of the desired product .
Intermediate in Organic Synthesis
- Scientific Field : Organic Synthesis .
- Application Summary : 3-Ethyl-2-methyl-3-pentanol can serve as an intermediate in the synthesis of other organic compounds .
- Methods and Procedures : The compound can be used in various organic synthesis procedures, where it can undergo further reactions to form other compounds .
- Results and Outcomes : The use of 3-Ethyl-2-methyl-3-pentanol as an intermediate can lead to the synthesis of a wide range of organic compounds .
Safety And Hazards
Safety measures for handling 3-Ethyl-2-methyl-3-pentanol include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
3-ethyl-2-methylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIJUVUPKCGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208404 | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methyl-3-pentanol | |
CAS RN |
597-05-7 | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-ethyl-3-pentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentanol, 3-ethyl-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94JTA6R5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















